Pheneturide

Description

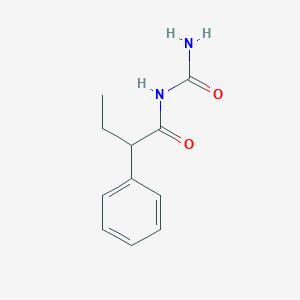

Structure

3D Structure

Propriétés

IUPAC Name |

N-carbamoyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQSQHYDOFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020612 | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-49-3, 6192-36-5, 6509-32-6 | |

| Record name | Pheneturide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pheneturide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Pheneturide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pheneturide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylphenylacetylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Pheneturide in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide (ethylphenacemide) is an anticonvulsant of the ureide class, historically reserved for cases of severe and refractory epilepsy. While its clinical efficacy has been established, a comprehensive understanding of its precise mechanism of action at the molecular level remains an area of ongoing investigation. This technical guide synthesizes the available preclinical and clinical evidence to provide an in-depth overview of the core mechanisms by which this compound is believed to exert its antiepileptic effects. The primary hypothesized mechanisms include the potentiation of GABAergic inhibition and the inhibition of cytochrome P450 (CYP) enzymes, leading to significant drug-drug interactions. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding for research and drug development professionals.

Primary Pharmacodynamic Mechanisms

The anticonvulsant activity of this compound is thought to be multifactorial. The two most prominent and evidence-supported mechanisms are its influence on the GABAergic system and its potent inhibition of drug-metabolizing enzymes.

Enhancement of GABAergic Neurotransmission

The leading hypothesis for this compound's direct anticonvulsant effect is its ability to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] By increasing GABAergic tone, this compound is thought to elevate the seizure threshold and reduce neuronal hyperexcitability. The exact molecular interaction with the GABAergic system is not fully elucidated but may involve one or more of the following pathways:

-

Positive Allosteric Modulation of GABA-A Receptors: this compound may bind to an allosteric site on the GABA-A receptor complex, enhancing the receptor's affinity for GABA. This leads to an increased frequency or duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a more pronounced inhibitory postsynaptic potential (IPSP).

-

Inhibition of GABA Transaminase (GABA-T): this compound could potentially inhibit the enzyme GABA-T, which is responsible for the degradation of GABA in the synapse and surrounding glial cells. Inhibition of this enzyme would lead to an accumulation of GABA in the synaptic cleft, thereby amplifying inhibitory signaling.

Figure 1: Hypothesized influence of this compound on the GABAergic synapse.

Inhibition of Cytochrome P450 Enzymes

A clinically significant aspect of this compound's mechanism of action is its role as an inhibitor of hepatic cytochrome P450 (CYP) enzymes.[2][3] This is not a direct anticonvulsant effect but a pharmacokinetic interaction that can profoundly impact the therapeutic and toxic levels of co-administered drugs.

This compound is known to inhibit the metabolism of other anticonvulsants, most notably phenytoin.[2][3] Phenytoin is primarily metabolized by CYP2C9 and, to a lesser extent, CYP2C19. By inhibiting these enzymes, this compound slows the clearance of phenytoin, leading to elevated plasma concentrations and an increased risk of toxicity. This interaction necessitates careful therapeutic drug monitoring when these agents are used concurrently. While the inhibitory effect is well-documented clinically, specific Ki or IC50 values for this compound against individual CYP isoforms are not consistently reported in the literature.

Figure 2: Mechanism of this compound-induced inhibition of Phenytoin metabolism.

Secondary and Putative Mechanisms

Based on its structural similarity to other anticonvulsants, including its analogue acetylthis compound, it is plausible that this compound may also act on voltage-gated ion channels. However, direct experimental evidence for these effects is currently lacking for this compound itself.

-

Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants stabilize the inactivated state of voltage-gated sodium channels, a mechanism that selectively reduces high-frequency neuronal firing characteristic of seizures.

-

Modulation of Voltage-Gated Calcium Channels: Effects on calcium channels could potentially reduce the release of excitatory neurotransmitters.

These remain speculative pathways and require experimental validation.

Quantitative Data Summary

Quantitative data on the molecular interactions of this compound are sparse. The available data primarily concern its pharmacokinetics.

| Parameter | Value | Species | Notes |

| Pharmacokinetics | |||

| Half-life (single dose) | 54 hours (range: 31-90) | Human | Demonstrates a long duration of action. |

| Half-life (repetitive admin.) | 40 hours | Human | |

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59) | Human | Clearance is 100% nonrenal. |

| Drug Interactions | |||

| Effect on Phenytoin | Inhibition of metabolism | Human | Leads to increased plasma levels of phenytoin. |

Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols describe standard methodologies that can be applied.

In Vitro GABA-A Receptor Binding Assay

-

Objective: To determine if this compound binds to the GABA-A receptor complex and to quantify its binding affinity.

-

Methodology:

-

Membrane Preparation: Synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) through a process of homogenization and differential centrifugation.

-

Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand specific for a site on the GABA-A receptor (e.g., [³H]-muscimol for the GABA binding site or [³H]-flumazenil for the benzodiazepine site) in the presence of varying concentrations of this compound.

-

Assay Conditions: The incubation is carried out in a suitable buffer at a defined temperature (e.g., 4°C) for a period sufficient to reach equilibrium.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competing ligand (e.g., unlabeled GABA). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

-

In Vitro GABA-Transaminase (GABA-T) Activity Assay

-

Objective: To determine if this compound inhibits the enzymatic activity of GABA-T.

-

Methodology:

-

Enzyme Source: A crude mitochondrial fraction containing GABA-T is isolated from rodent brain tissue, or purified GABA-T enzyme is used.

-

Reaction Mixture: The enzyme is incubated with its substrates, GABA and α-ketoglutarate, in a buffered solution.

-

Inhibitor Addition: The assay is run in the presence of multiple concentrations of this compound or a vehicle control.

-

Product Measurement: The reaction progress is monitored by measuring the formation of one of the products, either succinic semialdehyde or glutamate. This can be achieved using spectrophotometric or fluorometric methods, often coupled to a secondary enzymatic reaction (e.g., measuring NADH production via glutamate dehydrogenase).

-

Data Analysis: The rate of product formation is calculated for each this compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cytochrome P450 Inhibition Assay

-

Objective: To quantify the inhibitory potency of this compound against specific CYP isoforms (e.g., CYP2C9, CYP2C19).

-

Methodology:

-

Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the source of enzymatic activity.

-

Probe Substrate: A specific fluorescent or chromogenic probe substrate for the CYP isoform of interest is used (e.g., diclofenac 4'-hydroxylation for CYP2C9).

-

Incubation: The enzyme, probe substrate, and varying concentrations of this compound are incubated in a buffer system containing an NADPH-generating system to initiate the reaction.

-

Metabolite Quantification: The reaction is terminated, and the amount of metabolite formed is quantified using LC-MS/MS or fluorescence spectroscopy.

-

Data Analysis: The percentage of inhibition of metabolite formation is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined from the resulting concentration-response curve.

-

References

Pheneturide's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide ((2-Phenylbutanoyl)urea) is an anticonvulsant drug of the ureide class, historically used in the management of severe epilepsy.[1] While its clinical application has become less common with the advent of newer antiepileptic drugs, understanding its molecular interactions within the central nervous system (CNS) remains a pertinent area of research for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound in the CNS. The primary mechanisms of action are believed to involve the enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels.[2][3] Additionally, this compound is recognized for its significant impact on the metabolism of other drugs through its interaction with cytochrome P450 (CYP) enzymes, an indirect but critical aspect of its CNS-related effects.[1] This document consolidates the available, albeit limited, quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to serve as a resource for researchers in neurology and drug development.

Introduction

This compound, also known as ethylphenacemide, is a structural analogue of phenacemide and can be conceptualized as a metabolic product of phenobarbital.[1] Its utility has been demonstrated in cases of severe epilepsy, often as an adjunct therapy when other treatments have failed. The therapeutic effects of this compound are attributed to its ability to modulate neuronal excitability. However, a detailed elucidation of its direct molecular targets remains an area of active investigation. This guide aims to synthesize the current understanding of this compound's pharmacology with a focus on its molecular interactions within the CNS.

Putative Molecular Targets in the CNS

The anticonvulsant activity of this compound is likely multifactorial, involving direct interactions with neurotransmitter receptors and ion channels, as well as indirect effects through the modulation of metabolic enzymes.

Enhancement of GABAergic Neurotransmission

A primary proposed mechanism of action for this compound is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS. Enhanced GABAergic activity leads to neuronal hyperpolarization, making neurons less likely to fire and thereby suppressing seizure activity. The specific molecular targets within the GABAergic system are not definitively identified for this compound, but likely involve components of the GABAA receptor complex.

Signaling Pathway for GABAergic Inhibition

Caption: Putative signaling pathway of this compound's enhancement of GABAergic inhibition.

Modulation of Voltage-Gated Sodium Channels

Similar to other anticonvulsant drugs, this compound may exert its effects through the modulation of voltage-gated sodium channels (VGSCs). By binding to these channels, likely in their inactivated state, this compound could reduce the frequency and amplitude of action potentials, thereby preventing the rapid and uncontrolled neuronal firing characteristic of seizures.

Logical Relationship of VGSC Modulation

Caption: Proposed mechanism of this compound's action on voltage-gated sodium channels.

Interaction with Metabolic Enzymes

A significant aspect of this compound's pharmacology is its interaction with hepatic drug-metabolizing enzymes, which indirectly affects the CNS by altering the concentrations of co-administered anticonvulsant drugs.

Inhibition of Cytochrome P450 Enzymes

This compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma levels and therapeutic (or toxic) effects. This inhibition is thought to occur through interaction with specific cytochrome P450 (CYP) isoenzymes.

Induction of Metabolic Enzymes

Contradictory reports suggest that this compound may also act as an inducer of liver enzymes, potentially including both CYP and UDP-glucuronosyltransferase (UGT) enzymes. This dual role as both an inhibitor and an inducer highlights the complexity of its metabolic interactions.

Experimental Workflow for Investigating Enzyme Interactions

Caption: General experimental workflow for assessing this compound's interaction with metabolic enzymes.

Quantitative Data

Currently, there is a notable scarcity of publicly available quantitative data, such as binding affinities (Ki, Kd) or potency values (IC50, EC50), for the direct interaction of this compound with specific CNS molecular targets. The majority of the available literature focuses on its clinical efficacy and interactions with other drugs at a systemic level.

Table 1: Summary of Known Pharmacological Interactions of this compound

| Interaction Type | Affected System/Enzyme | Observation | Reference(s) |

| Drug Metabolism | Cytochrome P450 (CYP) | Inhibition of the metabolism of other anticonvulsants (e.g., phenytoin). | |

| Drug Metabolism | Liver Enzymes | Potential for enzyme induction. |

Experimental Protocols

Detailed experimental protocols for elucidating the molecular targets of this compound are not extensively published. However, standard methodologies can be adapted to investigate its interactions with the putative targets.

GABAA Receptor Binding Assay

A radioligand binding assay could be employed to determine the affinity of this compound for the GABAA receptor.

-

Tissue Preparation: Whole brain or specific regions (e.g., cortex, hippocampus) from rodents are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to isolate the crude membrane fraction.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using the Cheng-Prusoff equation.

Voltage-Gated Sodium Channel Electrophysiology

Patch-clamp electrophysiology on cultured neurons or cells expressing specific VGSC subtypes can be used to characterize the effects of this compound.

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are maintained under standard conditions. Alternatively, HEK293 cells stably expressing specific human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.6) can be used.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. A voltage protocol is applied to elicit sodium currents.

-

Drug Application: this compound is applied to the cells at various concentrations. The effect on the amplitude, kinetics, and voltage-dependence of the sodium current is measured.

-

Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated to determine the IC50 value. The effects on channel gating properties (e.g., steady-state inactivation) are also analyzed.

Cytochrome P450 Inhibition Assay

In vitro assays using human liver microsomes are standard for evaluating CYP inhibition potential.

-

Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and varying concentrations of this compound in the presence of NADPH.

-

Metabolite Quantification: The reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control to calculate the percent inhibition. The IC50 value is determined by fitting the data to a concentration-response model.

Conclusion and Future Directions

This compound is an anticonvulsant with a complex pharmacological profile. While its clinical use has diminished, it serves as a valuable chemical scaffold for the development of new antiepileptic drugs. The primary molecular targets in the CNS are believed to be GABAA receptors and voltage-gated sodium channels, although direct, quantitative evidence of these interactions is limited. Furthermore, its significant effects on drug-metabolizing enzymes highlight the importance of considering pharmacokinetic interactions in its therapeutic application.

Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinities of this compound for various GABAA receptor subtypes.

-

Detailed Electrophysiological Characterization: Elucidating the precise effects of this compound on different voltage-gated sodium channel isoforms.

-

Clarification of Metabolic Effects: Resolving the conflicting reports of enzyme inhibition versus induction and identifying the specific CYP and UGT isoforms involved.

-

Identification of Novel Targets: Employing unbiased screening approaches to identify previously unknown molecular targets of this compound in the CNS.

A more thorough understanding of the molecular pharmacology of this compound will not only clarify its mechanism of action but also pave the way for the design of more selective and efficacious anticonvulsant therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Pheneturide from 2-Phenylbutanoic Acid

This document provides a comprehensive technical overview of the synthesis of this compound, an anticonvulsant drug of the ureide class, from the precursor 2-phenylbutanoic acid.[1][2] this compound, chemically known as N-carbamoyl-2-phenylbutanamide, is structurally related to phenobarbital.[3][4] While its clinical use has diminished, it remains a molecule of interest for research in medicinal chemistry.[3]

The most direct and common synthetic pathway involves a two-step process: the conversion of 2-phenylbutanoic acid into its more reactive acyl chloride derivative, followed by the acylation of urea. This guide details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis.

Overall Synthesis Pathway

The synthesis of this compound from 2-phenylbutanoic acid is efficiently achieved in two primary stages:

-

Formation of 2-Phenylbutyryl Chloride: 2-phenylbutanoic acid is converted to 2-phenylbutyryl chloride using a chlorinating agent. The most common agent for this transformation is thionyl chloride (SOCl₂). This step increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Acylation of Urea: The freshly prepared 2-phenylbutyryl chloride is reacted with urea in a nucleophilic acyl substitution reaction to yield the final product, this compound.

References

Pheneturide Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide (N-carbamoyl-2-phenylbutanamide), an open-chain ureide, has historically been utilized as an anticonvulsant agent, particularly in cases of severe epilepsy.[1] Its unique structural scaffold presents a compelling platform for the development of novel central nervous system (CNS) therapeutics. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their structure-activity relationships (SAR) as anticonvulsant agents. We delve into the proposed mechanisms of action, present quantitative data on the efficacy and neurotoxicity of representative analogs, and provide detailed experimental protocols for key preclinical screening assays. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of next-generation anticonvulsant therapies.

Proposed Mechanism of Action

The anticonvulsant effects of this compound and its analogs are believed to be multifactorial, primarily involving the modulation of neuronal excitability through interactions with voltage-gated ion channels and enhancement of inhibitory neurotransmission.[2]

2.1 Modulation of Voltage-Gated Ion Channels: Similar to other established anticonvulsants like phenytoin, this compound derivatives are thought to exert their effects by blocking voltage-gated sodium channels. This action stabilizes neuronal membranes in their inactive state, thereby reducing the propagation of high-frequency neuronal firing that is characteristic of seizures. There is also evidence to suggest a potential interaction with voltage-sensitive calcium channels, which would further dampen neuronal excitability by reducing neurotransmitter release at the synapse.

2.2 Enhancement of GABAergic Neurotransmission: A secondary proposed mechanism involves the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By enhancing GABAergic signaling, this compound derivatives can increase the threshold for seizure initiation and reduce the spread of seizure activity.

Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of this compound derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the ureide moiety. The following table summarizes representative data for this compound (acetylthis compound) and its analogs, providing insights into their SAR. Efficacy is reported as the median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, while neurotoxicity is assessed by the median toxic dose (TD50) in the rotarod test. The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives

| Compound | Structure | MES (ED50, mg/kg) | scPTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (PI) (MES) |

|---|---|---|---|---|---|

| This compound | N-(carbamoyl)-2-phenylbutanamide | 50 | >100 | 150 | 3.0 |

| Analog A (p-Chloro) | N-(carbamoyl)-2-(4-chlorophenyl)butanamide | 35 | 80 | 180 | 5.1 |

| Analog B (p-Methyl) | N-(carbamoyl)-2-(4-methylphenyl)butanamide | 45 | >100 | 200 | 4.4 |

| Analog C (Thiourea) | N-(thiocarbamoyl)-2-phenylbutanamide | 65 | >100 | 120 | 1.8 |

| Phenacemide | 2-phenylacetamide | 40 | 90 | 100 | 2.5 |

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in anticonvulsant drug screening studies. Actual values may vary depending on the specific experimental conditions.[2]

From this data, several SAR trends can be observed:

-

Phenyl Ring Substitution: Introduction of a chloro group at the para-position of the phenyl ring (Analog A) enhances potency in both MES and scPTZ tests and improves the protective index compared to the parent compound. A methyl group at the same position (Analog B) also shows a favorable effect on the protective index, primarily by reducing neurotoxicity.

-

Ureide Moiety Modification: Replacement of the oxygen atom in the ureide group with sulfur (Analog C) leads to a decrease in anticonvulsant potency and an increase in neurotoxicity, resulting in a lower protective index.

-

Comparison with Phenacemide: Phenacemide, a structurally related compound lacking the ethyl group at the alpha-carbon, shows comparable potency to this compound but with higher neurotoxicity.

Experimental Protocols

The following are detailed methodologies for the key preclinical assays used to evaluate the anticonvulsant and neurotoxic properties of this compound derivatives.

General experimental workflow for anticonvulsant screening.

4.1 Maximal Electroshock (MES) Test

This test is a preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]

-

Animals: Male Swiss mice (20-25 g) are typically used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Procedure: At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic component.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

4.2 Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence seizures.[2]

-

Animals: Male Swiss mice (18-25 g) are used.

-

Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.

-

Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: Animals are observed for the presence of clonic seizures (lasting for at least 5 seconds) within a 30-minute period. Protection is defined as the absence of such seizures.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.

4.3 Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to identify potential neurological deficits or sedative effects of a compound.

-

Apparatus: An accelerating rotarod treadmill for mice.

-

Training: Prior to the test, mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

-

Procedure: At the time of peak drug effect, animals are placed on the accelerating rotarod. The latency to fall from the rod is recorded.

-

Endpoint: An animal is considered neurotoxic if it falls from the rod within a predefined time (e.g., 60 seconds).

-

Data Analysis: The TD50, the dose at which 50% of the animals exhibit neurotoxicity, is calculated using probit analysis.

Conclusion

This compound and its derivatives represent a promising class of open-chain ureides with significant anticonvulsant potential. The structure-activity relationship data, although illustrative, suggests that targeted modifications of the phenyl ring and the ureide moiety can lead to compounds with enhanced efficacy and improved safety profiles. The primary mechanism of action is likely through the modulation of voltage-gated sodium and calcium channels, with a possible contribution from the enhancement of GABAergic inhibition. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of novel this compound analogs. Further investigation into a broader range of derivatives is warranted to fully elucidate the SAR and to identify lead candidates for further development as next-generation antiepileptic drugs.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pheneturide

For Researchers, Scientists, and Drug Development Professionals

Pharmacokinetics

The study of Pheneturide's pharmacokinetics reveals a profile characterized by a long half-life and extensive metabolism, making it suitable for long-term administration.[2]

Absorption and Distribution

This compound follows first-order kinetics for its absorption within the dose ranges studied. Due to its long half-life, repetitive administration leads to the achievement of a continuous steady-state plasma level. Specific details regarding its bioavailability and volume of distribution after single and repetitive dosing are summarized in the table below.

Metabolism and Excretion

This compound is extensively metabolized, with 100% nonrenal clearance, indicating that the liver is the primary site of its biotransformation. The metabolism of this compound has been studied in both humans and rats, revealing species-specific differences in the primary metabolic pathways.

In humans, the primary metabolic routes are hydrolysis of the ureide group and hydroxylation of the phenyl ring. The major metabolites identified are 2-(4-hydroxyphenyl)-butyroylurea and 2-phenylbutyric acid. A minor metabolite, 2-(4-hydroxyphenyl)-butyric acid, is also formed. Notably, only trace amounts of the parent drug are found in the urine of both humans and rats.

In rats, the metabolic pathway also involves hydroxylation of the phenyl ring and the aliphatic chain, with 2-(4-hydroxyphenyl)-butyroylurea and 3-hydroxy-2-phenyl-butyroylurea being the major metabolites. Hydrolysis of the ureide function is a less significant pathway in rats compared to humans.

This compound is also known to be an inducer of drug-metabolizing enzymes, such as cytochrome P450 enzymes and uridine 5'-diphospho-glucuronosyltransferases, which can affect the pharmacokinetics of co-administered drugs.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound based on available data from studies in human volunteers.

| Pharmacokinetic Parameter | Value | Species | Study Design | Reference |

| Elimination Half-Life (t½) | 54 hours (range: 31-90 hours) | Human | Single Dose | |

| 40 hours | Human | Repetitive Administration | ||

| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59 L/hr) | Human | Single Dose | |

| Kinetics | First-order | Human | - | |

| Clearance Pathway | 100% nonrenal | Human | - |

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily characterized by its anticonvulsant activity. While detailed receptor binding affinities and EC50 values are not extensively reported in the available literature, its mechanism of action is believed to involve the modulation of neuronal excitability.

Mechanism of Action

The primary mechanism of action of this compound is thought to be the enhancement of gamma-aminobutyric acid (GABA) activity in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and by increasing its activity, this compound helps to stabilize neuronal electrical activity and control seizures.

Additionally, this compound may exert its effects by inhibiting the metabolism of other co-administered anticonvulsants, such as phenytoin, leading to increased plasma concentrations of these drugs. This interaction necessitates careful monitoring of plasma drug levels when this compound is used in combination therapy. Some sources also suggest that like other ureide-class anticonvulsants, it may modulate voltage-gated sodium and calcium channels, although this is not as well-established for this compound specifically.

Drug Interactions

This compound has significant interactions with other drugs, primarily due to its ability to inhibit the metabolism of other anticonvulsants and its potential to induce liver enzymes. The most well-documented interaction is with phenytoin, where this compound inhibits its metabolism, leading to increased plasma levels. It may also enhance the central nervous system depressant effects of other drugs, such as ethanol, azelastine, and baclofen.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic studies of this compound are not extensively described in the readily available literature. However, based on the information provided in a key pharmacokinetic study, a general methodology can be outlined.

Quantification of this compound in Biological Samples

A highly sensitive and reproducible thin-layer chromatography-reflectance spectrophotometric assay was developed to measure this compound concentrations in plasma and urine.

General Steps:

-

Sample Preparation: Extraction of this compound from plasma or urine samples.

-

Chromatographic Separation: Application of the extracted samples to a thin-layer chromatography (TLC) plate. The plate is then developed in a suitable solvent system to separate this compound from endogenous components.

-

Detection and Quantification: The separated this compound spot on the TLC plate is quantified using a reflectance spectrophotometer. The intensity of the reflected light is proportional to the concentration of the drug.

-

Calibration Curve: A standard curve is generated using known concentrations of this compound to accurately determine the drug concentration in the unknown samples.

Visualizations

Metabolic Pathway of this compound in Humans

Caption: Proposed metabolic pathway of this compound in humans.

Generalized Experimental Workflow for a Pharmacokinetic Study

References

Pheneturide: A Historical and Technical Review of a Mid-Century Anticonvulsant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pheneturide, chemically (RS)-N-Carbamoyl-2-phenyl-butanamide, is an anticonvulsant drug belonging to the ureide class.[1] Emerging in the mid-20th century, a period of significant progress in the development of antiepileptic therapies, this compound represented an effort to expand the therapeutic options for epilepsy beyond the foundational barbiturates and hydantoins.[2] Though now largely considered obsolete in many regions due to the development of agents with more favorable safety profiles, a historical and technical examination of this compound offers valuable insights into the evolution of anticonvulsant drug discovery and the enduring challenge of treating epilepsy.[1] This guide provides a comprehensive overview of the historical context, pharmacological properties, and the preclinical and clinical evaluation of this compound, based on available scientific literature.

Historical Context and Development

The development of this compound is situated within the broader scientific endeavor to identify and synthesize novel compounds for the management of seizures. Following the serendipitous discovery of the anticonvulsant properties of phenobarbital in 1912, the field of antiepileptic drug discovery gained momentum.[2] By the 1930s, the establishment of systematic animal models for screening potential anticonvulsants, notably the maximal electroshock seizure (MES) test, provided a more rational approach to drug development.[2]

This compound, a phenylethylacetylurea, is structurally related to both phenobarbital and phenacemide, another ureide anticonvulsant. It can be conceptualized as a metabolic degradation product of phenobarbital. Its development was part of a wave of research into ureide-based compounds aimed at improving upon the efficacy and reducing the sedative effects of existing treatments. While detailed records of its initial synthesis and discovery are not extensively documented in modern digital archives, it was marketed in several European countries, including the United Kingdom, Spain, and Poland, for the treatment of severe epilepsy, often in cases where other medications had failed.

Quantitative Data Summary

| Table 1: Summary of Clinical Efficacy Data for this compound vs. Phenytoin (1982) | |

| Parameter | Finding |

| Study Design | Double-blind, cross-over clinical trial |

| Patient Population | 94 outpatients with epilepsy |

| Primary Outcome | Comparison of seizure frequency |

| Result | No significant difference was found between the frequency of seizures in the this compound and phenytoin treatment groups. |

| Adverse Effects | Not detailed in the available abstract. |

Source: Based on the abstract of Gibberd FB, et al. J Neurol Neurosurg Psychiatry. 1982 Dec;45(12):1113-8.

Experimental Protocols

The following experimental protocols are based on common practices in anticonvulsant drug discovery during the mid-20th century and represent the likely methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound, as a phenylbutyrylurea, would have likely followed established organic chemistry principles for the formation of acylureas. A plausible synthetic route involves the acylation of urea with a derivative of 2-phenylbutanoic acid.

-

Step 1: Preparation of 2-Phenylbutyryl Chloride.

-

Materials: 2-phenylbutanoic acid, thionyl chloride, and an inert solvent (e.g., toluene).

-

Procedure: 2-phenylbutanoic acid is reacted with an excess of thionyl chloride, either neat or in an inert solvent, under reflux. The reaction is monitored for the cessation of gas evolution (HCl and SO₂). The resulting 2-phenylbutyryl chloride can be purified by vacuum distillation or used directly in the next step.

-

-

Step 2: Acylation of Urea.

-

Materials: 2-phenylbutyryl chloride, urea, and an anhydrous solvent (e.g., pyridine or another suitable base).

-

Procedure: Urea is dissolved in a suitable anhydrous solvent. 2-phenylbutyryl chloride is then added slowly to the urea solution with stirring. The reaction mixture is heated to facilitate the reaction. Upon completion, the reaction mixture is cooled, and the crude this compound is precipitated.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield crystalline this compound.

-

Characterization: The structure and purity of the synthesized compound would have been confirmed using techniques available at the time, such as elemental analysis and melting point determination.

Preclinical Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test

The MES test was a cornerstone of anticonvulsant screening in the mid-20th century and is highly predictive of efficacy against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice (typically 18-25 g) or rats.

-

Drug Administration: this compound would be administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group would receive the vehicle.

-

Procedure: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. Protection is defined as the absence of this tonic extension.

-

Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic extensor seizure, is calculated using probit analysis.

Preclinical Anticonvulsant Screening: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test was used to identify compounds effective against myoclonic and absence seizures.

-

Animal Model: Male albino mice (typically 18-22 g).

-

Drug Administration: Test compounds are administered i.p. or p.o. at various doses.

-

Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is recorded as protection.

-

Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure.

Historical Analytical Methodology: Thin-Layer Chromatography (TLC)

In the mid-20th century, TLC was a common method for the analysis of drugs in biological fluids. A 1979 study on the pharmacokinetics of this compound utilized a thin-layer chromatography-reflectance spectrophotometric assay.

-

Sample Preparation: Extraction of this compound from plasma or urine using a suitable organic solvent (e.g., chloroform) under controlled pH conditions.

-

Chromatography:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system capable of separating this compound from endogenous compounds and other drugs. The specific solvent system would be determined empirically.

-

Application: The extracted sample is spotted onto the TLC plate alongside standards of known this compound concentrations.

-

Development: The plate is placed in a developing chamber containing the mobile phase.

-

-

Detection and Quantification: After development, the plate is dried, and the spots corresponding to this compound are visualized (e.g., under UV light or with a chemical stain). The intensity of the spots is then quantified using a reflectance spectrophotometer and compared to the standards to determine the concentration of this compound in the original sample.

Mandatory Visualizations

Caption: Proposed signaling pathway for this compound's anticonvulsant activity.

Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) Test.

Conclusion

This compound stands as a noteworthy example of the mid-20th century's pharmacological exploration into novel anticonvulsant agents. As a member of the ureide class, its development was a logical progression from earlier successes with barbiturates. While its clinical use has waned due to the advent of more modern antiepileptic drugs with improved safety and tolerability, the principles of its preclinical evaluation and its proposed mechanisms of action—modulating ion channels and enhancing GABAergic inhibition—remain central to contemporary anticonvulsant research. The historical context of this compound underscores the critical role of systematic preclinical screening models in drug discovery and highlights the ongoing evolution of clinical trial design and data reporting in the field of epilepsy treatment.

References

Technical Guide: Phenobarbital Metabolism and the Role of Pheneturide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth analysis of the metabolic fate of phenobarbital, a long-standing anticonvulsant drug. It critically examines the proposition of pheneturide as a metabolic degradation product and contrasts this with the well-documented primary metabolic pathway of phenobarbital. The guide synthesizes quantitative data, details common experimental methodologies for metabolic studies, and presents visual diagrams of the core metabolic pathway and a representative experimental workflow. While some literature conceptually links this compound to phenobarbital, potentially as a decarboxylation product, the principal and quantitatively significant route of metabolism is hepatic oxidation.[1][2] This document serves as a comprehensive resource for professionals engaged in pharmacology, drug metabolism, and toxicology research.

This compound: A Conceptual Metabolite?

This compound (phenylethylacetylurea) is an anticonvulsant of the ureide class, now seldom used, which has been described conceptually as a potential metabolic degradation product of phenobarbital.[3] This proposition appears to be based on structural similarity, with some sources referring to it as a decarboxylation product of phenobarbital.[1][2] However, it is crucial to note that this pathway is not considered the main route of phenobarbital elimination in humans. The primary metabolic pathway for phenobarbital is well-established and proceeds through aromatic hydroxylation, not decarboxylation. Therefore, while the formation of this compound from phenobarbital may be conceptually possible, it is not a quantitatively important metabolic fate. For clarity, this guide will focus on the scientifically validated and predominant metabolic pathways of phenobarbital.

The Primary Metabolic Pathway of Phenobarbital

The metabolism of phenobarbital is primarily carried out in the liver by the cytochrome P450 (CYP) microsomal enzyme system.

3.1 Phase I Metabolism: Oxidation

The major metabolic transformation is the aromatic hydroxylation of the phenyl group at the para position to form p-hydroxyphenobarbital (PHPB). This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with minor contributions from CYP2C19. Although m-hydroxyphenobarbital (MHPB) is another theoretical metabolite, studies have often failed to detect it in patient urine, suggesting that p-hydroxylation is the highly preferred reaction.

3.2 Phase II Metabolism: Conjugation

Following oxidation, the resulting p-hydroxyphenobarbital undergoes Phase II conjugation. It is presumed to be conjugated with glucuronic acid, as incubation of patient urine with β-glucuronidase liberates the hydroxylated metabolite. This glucuronide conjugate is more water-soluble and is readily excreted by the kidneys.

3.3 Excretion

A significant portion of phenobarbital, approximately 25% to 50% of a dose, is also excreted unchanged in the urine. The remainder is eliminated as metabolites, primarily as conjugated p-hydroxyphenobarbital.

The metabolic pathway is visualized in the diagram below.

Caption: Primary metabolic pathway of phenobarbital.

Quantitative Data on Phenobarbital Metabolism

The pharmacokinetics of phenobarbital have been extensively studied. The following tables summarize key quantitative parameters from studies in adult humans.

Table 1: Pharmacokinetic Parameters of Phenobarbital

| Parameter | Value | Reference |

| Elimination Half-Life | 53 to 118 hours | DrugBank Online |

| (Mean: 79 hours) | ||

| 5.1 - 5.8 days | J Clin Pharmacol (1982) | |

| Protein Binding | 20% to 45% | DrugBank Online |

| Total Body Clearance | 3.0 ml/hr/kg | J Clin Pharmacol (1982) |

| 3.8 ± 0.77 ml/h/kg | Semantic Scholar | |

| Renal Clearance | 0.8 ml/hr/kg | J Clin Pharmacol (1982) |

| Apparent Volume of Distribution | 0.60 L/kg | J Clin Pharmacol (1982) |

| 0.54 ± 0.03 L/kg | Semantic Scholar | |

| Absolute Bioavailability (Oral) | 94.9% (Range: 81-111.9%) | J Clin Pharmacol (1982) |

| Therapeutic Plasma Level | 10-30 mcg/mL | eMedicine |

| Toxic Plasma Level | > 40 mcg/mL | eMedicine |

Table 2: Metabolite Excretion Data

| Parameter | Finding | Reference |

| Total Daily Dose Recovery in Urine (PB + Metabolites) | 24% to 77% (Mean: 42%) | Drug Metab Dispos (1977) |

| Single IV Dose Recovery in Urine (16-day collection) | 30% | Drug Metab Dispos (1977) |

| Detected Metabolites in Urine | p-hydroxyphenobarbital (PHPB) and its glucuronide conjugate | Drug Metab Dispos (1977) |

| Undetected Metabolites in Urine | m-hydroxyphenobarbital (MHPB) | Drug Metab Dispos (1977) |

| Fecal Metabolites | None detected (PB, PHPB, MHPB) | Drug Metab Dispos (1977) |

Experimental Protocols for Studying Phenobarbital Metabolism

The investigation of phenobarbital metabolism typically involves in vivo studies with human subjects or animal models, followed by analytical quantification of the parent drug and its metabolites in biological matrices.

5.1 Study Design (Human Pharmacokinetics)

A representative protocol for a human pharmacokinetic study is as follows:

-

Subject Recruitment: Healthy adult volunteers or epileptic patients on a stable medication regimen are recruited. Informed consent is obtained.

-

Drug Administration: A single dose of phenobarbital is administered, often intravenously (to determine absolute bioavailability) and orally in a crossover design.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours and continuing for up to 21 days) to capture the drug's long half-life. Urine is often collected over 24-hour intervals for several days to quantify excretion.

-

Sample Processing: Blood is centrifuged to separate plasma or serum. All samples (plasma, urine) are stored at -20°C or below until analysis.

5.2 Analytical Methodology

-

Sample Preparation:

-

Extraction: For quantification, metabolites are extracted from the biological matrix (urine or plasma). This can be achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For urine samples containing conjugated metabolites, an enzymatic hydrolysis step is required.

-

Enzymatic Hydrolysis: To measure total p-hydroxyphenobarbital, urine samples are incubated with β-glucuronidase to cleave the glucuronide conjugate, liberating the free metabolite.

-

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate phenobarbital and its metabolites from endogenous components.

-

Detection and Quantification:

-

Mass Spectrometry (MS): The gold standard for identification and quantification is coupling the chromatographic system to a mass spectrometer (LC-MS or GC-MS). This provides high sensitivity and specificity.

-

Other Detectors: UV detectors for HPLC or flame ionization detectors (FID) for GC have also been used.

-

The general workflow for such an experiment is depicted below.

Caption: General workflow for a phenobarbital metabolism study.

Metabolism of this compound

For completeness, it is useful to understand the metabolic fate of this compound itself when administered as a drug. Studies in humans have shown that this compound is extensively metabolized. The primary routes of biotransformation are:

-

Hydrolysis: Cleavage of the ureide functional group to form 2-phenylbutyric acid.

-

Aromatic Hydroxylation: Oxidation of the benzene ring, primarily at the para-position, to form 2-(4-hydroxyphenyl)-butyroylurea.

In a study with human volunteers, the two major metabolites found in urine were 2-phenylbutyric acid (40.6%) and 2-(4-hydroxyphenyl)-butyroylurea (37.5%). A minor metabolite, 2-(4-hydroxyphenyl)-butyric acid (11.9%), resulting from both hydrolysis and hydroxylation, was also identified. Very little of the parent drug was found unchanged in the urine.

Conclusion

The metabolic degradation of phenobarbital is a well-characterized process dominated by hepatic hydroxylation via CYP2C9 to form p-hydroxyphenobarbital, which is subsequently conjugated and excreted. A substantial fraction of the drug is also cleared unchanged by the kidneys. While this compound has been conceptually described as a potential degradation product, this pathway is not supported by significant metabolic evidence and does not represent a major route of elimination. Drug development and clinical research professionals should focus on the established oxidative pathway and the significant pharmacokinetic variability associated with it when evaluating drug interactions and patient response to phenobarbital.

References

An In-Depth Technical Guide to In Vitro Binding Assays for the Molecular Targets of Pheneturide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pheneturide is an anticonvulsant medication for which the precise molecular targets and mechanism of action are not fully elucidated. This guide is based on the primary hypothesized targets and provides a framework for their in vitro characterization. Specific quantitative binding data for this compound is not extensively available in public literature; therefore, this document outlines the standard experimental protocols and data presentation formats used to characterize compounds with similar proposed mechanisms.

Introduction

This compound (N-carbamoyl-2-phenylbutanamide) is an anticonvulsant of the ureide class, recognized for its use in cases of severe epilepsy.[1][2] While its clinical efficacy is established, a detailed understanding of its molecular interactions remains an area of active investigation. The primary mechanisms of action are hypothesized to involve the modulation of inhibitory and excitatory neurotransmission through direct interactions with key central nervous system proteins.

This technical guide provides a comprehensive overview of the essential in vitro assays required to investigate the binding characteristics of this compound to its principal putative targets:

-

GABAA Receptors: Enhancement of GABAergic inhibition.

-

Voltage-Gated Sodium (Nav) Channels: Inhibition of neuronal excitability.

-

Voltage-Gated Calcium (Cav) Channels: Modulation of neurotransmitter release and neuronal excitability.

The following sections detail the experimental protocols, data presentation standards, and conceptual workflows necessary for a systematic evaluation of this compound's pharmacological profile.

Modulation of GABAergic Signaling: GABAA Receptor Binding

The enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone mechanism for many anticonvulsant drugs. The primary target for this action is the GABAA receptor, a ligand-gated chloride ion channel. Radioligand binding assays are the gold standard for determining a compound's affinity for this receptor.

Data Presentation: GABAA Receptor Binding Affinity

Quantitative data from competitive binding assays should be summarized to determine the inhibitory constant (Ki) of this compound. This value represents the affinity of the compound for the receptor.

| Target | Radioligand | Tissue/Cell Preparation | Ki (nM) for this compound |

| GABAA Receptor | [3H]-Muscimol | Rat whole brain membranes | To be determined experimentally |

| GABAA Receptor | [3H]-Flunitrazepam | HEK293 cells expressing α1β2γ2 | To be determined experimentally |

| GABAA Receptor | [3H]-SR95531 | Rat cortical membranes | To be determined experimentally |

Table 1: Representative data table for summarizing the binding affinity of this compound for the GABAA receptor. The Ki value is calculated from the IC50 obtained in competitive binding experiments.

Experimental Protocol: Radioligand Competitive Binding Assay

This protocol describes the measurement of this compound's ability to displace a known radiolabeled ligand from the GABAA receptor.

2.2.1 Materials and Reagents

-

Biological Source: Crude synaptic membrane preparation from rat whole brain or HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).

-

Radioligand: [3H]-Muscimol or [3H]-SR95531 (for the GABA binding site).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C).

-

Non-specific Binding Control: High concentration of unlabeled GABA (1 mM).

-

Equipment: 96-well plates, rapid filtration harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

2.2.2 Membrane Preparation

-

Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2.2.3 Binding Assay Procedure

-

In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: Membrane preparation, assay buffer, and a fixed concentration of [3H]-Muscimol (e.g., 1-2 nM).

-

Non-specific Binding: Membrane preparation, [3H]-Muscimol, and a high concentration of unlabeled GABA (1 mM).

-

Competitive Binding: Membrane preparation, [3H]-Muscimol, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

-

Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

2.2.4 Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Workflow and Signaling

Inhibition of Voltage-Gated Ion Channels

This compound's anticonvulsant activity may also stem from the direct blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which are critical for the initiation and propagation of action potentials. Electrophysiological techniques, particularly patch-clamp assays, are required to characterize these interactions functionally.

Data Presentation: Ion Channel Inhibition

Data from electrophysiology experiments are used to determine the half-maximal inhibitory concentration (IC50) of this compound on specific ion channel subtypes.

| Target Channel | Cell Line | IC50 (µM) for this compound |

| Nav1.1 | HEK293 | To be determined experimentally |

| Nav1.2 | HEK293 | To be determined experimentally |

| Nav1.6 | HEK293 | To be determined experimentally |

| Cav2.1 (P/Q-type) | HEK293 | To be determined experimentally |

| Cav2.2 (N-type) | HEK293 | To be determined experimentally |

| Cav3.2 (T-type) | HEK293 | To be determined experimentally |

Table 2: Representative data table for summarizing the inhibitory potency of this compound on key voltage-gated sodium and calcium channel subtypes.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

This protocol provides a high-throughput method to assess the inhibitory effects of this compound on ion channel currents.

3.2.1 Materials and Reagents

-

Cell Lines: HEK293 or CHO cells stably expressing the human ion channel subtype of interest (e.g., hNav1.2 or hCav2.2).

-

Extracellular Solution (ECS): Composition varies by channel, but typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular Solution (ICS): Typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2). Cesium (Cs+) is used to block potassium channels.

-

Test Compound: this compound, dissolved in ECS with a final DMSO concentration ≤0.1%.

-

Equipment: Automated patch-clamp platform (e.g., QPatch, SyncroPatch).

3.2.2 Cell Preparation

-

Culture the stable cell line under standard conditions (37°C, 5% CO2).

-

On the day of the experiment, detach the cells using a non-enzymatic solution to ensure channel integrity.

-

Resuspend the cells in the appropriate ECS and allow them to recover before use.

3.2.3 Electrophysiology Procedure

-

Load the cell suspension, ICS, ECS, and this compound compound plate onto the automated patch-clamp system.

-

The system will automatically perform the following steps for each well:

-

Capture a single cell and form a giga-ohm seal.

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit ionic currents. For Nav channels, this is typically a step depolarization from a holding potential of -100 mV to 0 mV.

-

-

Record baseline currents in ECS.

-

Perfuse the cell with varying concentrations of this compound and repeat the voltage protocol to measure the drug-induced inhibition of the peak current.

3.2.4 Data Analysis

-

Measure the peak current amplitude in the absence (control) and presence of each concentration of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Workflow and Logic

References

Preclinical Profile and Toxicological Data of Pheneturide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pheneturide, also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While its clinical use has become infrequent with the advent of newer antiepileptic drugs, its preclinical profile provides valuable insights into the pharmacology and toxicology of this class of compounds.[1] This technical guide offers a comprehensive overview of the available preclinical data for this compound, including its pharmacodynamic and pharmacokinetic properties, and toxicological profile. Detailed experimental methodologies for key preclinical studies are provided, alongside visualizations of its proposed mechanism of action to support further research and drug development efforts.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is its anticonvulsant activity. While the precise molecular targets have not been fully elucidated, the proposed mechanism of action involves the modulation of neuronal excitability through multiple pathways.[2][3]

Mechanism of Action

This compound is believed to exert its anticonvulsant effects through two primary mechanisms:

-

Enhancement of GABAergic Inhibition: this compound is thought to potentiate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This enhancement of GABAergic transmission leads to an increased influx of chloride ions through GABA-A receptors, resulting in hyperpolarization of the neuronal membrane and a raised seizure threshold.

-

Modulation of Voltage-Gated Ion Channels: Like many anticonvulsant drugs, this compound may also modulate the activity of voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, it can limit sustained, high-frequency neuronal firing that is characteristic of seizure activity.

Additionally, this compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma concentrations and therapeutic effect.

Signaling Pathway

The proposed mechanism of action of this compound can be visualized as follows:

Proposed mechanism of action of this compound.

Pharmacokinetic Profile

Limited preclinical pharmacokinetic data for this compound is available. The majority of the data comes from studies in humans.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Half-Life (t½) | 54 hours (single dose), 40 hours (multiple doses) | Human | |

| Clearance | 2.6 L/hr (100% non-renal) | Human |

Experimental Protocols

-

Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Drug Administration: A single dose of this compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage. A typical dose might be 10 mg/kg.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Bioavailability is calculated by comparing the AUC from oral and IV administration.

General workflow for a preclinical pharmacokinetic study.

Toxicological Profile

Specific, quantitative preclinical toxicology data for this compound is not extensively available in the public domain. Its toxicity is often described as being similar to that of phenacemide, a structurally related anticonvulsant known for its potential for serious adverse effects. Therefore, a cautious approach is warranted in its development.

Acute Toxicity

No specific LD50 values from preclinical studies have been identified in the reviewed literature. General signs of acute toxicity for anticonvulsants in rodents can include sedation, ataxia, tremors, and in severe cases, respiratory depression.

Subchronic and Chronic Toxicity

Information regarding subchronic and chronic toxicity studies on this compound is limited. Long-term administration of anticonvulsants can lead to effects on the liver, kidneys, and hematopoietic system.

Genetic Toxicology

There is a lack of specific data on the genotoxic potential of this compound. Standard genotoxicity assays would be required to assess its mutagenic and clastogenic potential.

Reproductive and Developmental Toxicology

No specific reproductive and developmental toxicology studies for this compound were found. Antiepileptic drugs as a class are known to have potential teratogenic effects.

Experimental Protocols

-

Animals: Female Sprague-Dawley rats (8-12 weeks old).

-

Procedure: A single animal is dosed at a starting dose (e.g., 2000 mg/kg). If the animal survives, the next animal is dosed at a higher dose. If it dies, the next is dosed at a lower dose. This sequential dosing continues until the criteria for stopping are met.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

-

Endpoint: The LD50 is calculated using specialized software.

-

Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short duration.

-

Analysis: Metaphase cells are harvested, stained, and scored for chromosomal aberrations under a microscope.

-

Endpoint: The frequency of cells with chromosomal aberrations is determined and compared to controls.

General scheme for preclinical toxicology evaluation.

Conclusion

This compound is an anticonvulsant with a mechanism of action likely involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels. While some human pharmacokinetic data exists, there is a notable scarcity of publicly available, detailed preclinical toxicology data. The information available suggests a toxicity profile that warrants caution, similar to its structural analog, phenacemide. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers and drug development professionals interested in further investigating this compound or related compounds, emphasizing the need for comprehensive preclinical safety and efficacy evaluation.

References

Investigating the role of Pheneturide in refractory epilepsy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pheneturide, an anticonvulsant of the ureide class, has historically held a niche role in the management of refractory epilepsy, particularly in cases where first-line therapies have proven inadequate.[1] This technical guide provides a comprehensive overview of the existing scientific and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, clinical efficacy, and its interactions with other antiepileptic drugs (AEDs). While this compound is now considered largely obsolete in many regions, an understanding of its pharmacological properties remains relevant for the broader field of antiepileptic drug development and for exploring therapeutic options in highly resistant epilepsy cases.[1] This document synthesizes the available, though often dated, literature to present a structured guide for researchers and clinicians. A significant challenge in compiling this guide is the scarcity of detailed quantitative data from modern clinical trials.

Mechanism of Action

The anticonvulsant effect of this compound is believed to be multifactorial, primarily involving the enhancement of inhibitory neurotransmission and the modulation of the metabolism of other AEDs.[2]

1.1. Enhancement of GABAergic Neurotransmission